(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated derivative of 1-benzopyran, also known as chroman. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position of the chroman ring. The stereochemistry at the 4th position is specified as (4S), indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 7-fluoro-2H-chromen-2-one.
Reduction: The chromen-2-one is subjected to reduction conditions to form the corresponding chroman-4-one.
Stereoselective Reduction: The chroman-4-one is then reduced stereoselectively to yield this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the reduction steps with optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the stereochemical purity and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 7-fluoro-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific fluorinated properties.
Mechanism of Action
The mechanism of action of (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group at the 4th position may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2H-1-benzopyran-4-ol: Lacks the stereochemistry at the 4th position.
7-chloro-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a chlorine atom instead of fluorine.
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound .
Uniqueness
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYDZJEDYEEBL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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